[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride
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Overview
Description
[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride is a chemical compound that features a triazole ring attached to an oxolane ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Attachment to the Oxolane Ring: The triazole ring is then attached to an oxolane ring through a nucleophilic substitution reaction.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triazole ring into a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced triazole compounds, and substituted oxolane derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways.
Medicine
In medicine, [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanol
- [(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methylamine
Uniqueness
[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine is unique due to its combination of a triazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(2S,5R)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-3-5-1-2-6(12-5)7-9-4-10-11-7;;/h4-6H,1-3,8H2,(H,9,10,11);2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOCOOOHXMBQGB-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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